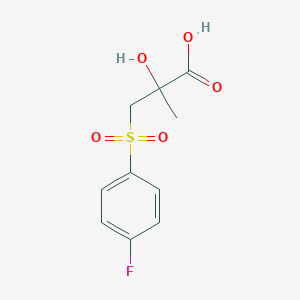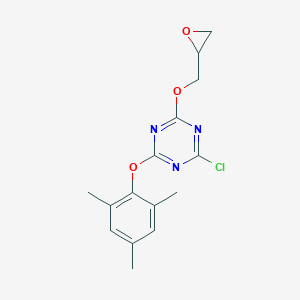
1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- is not fully understood, but studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound may also act as a drug delivery system by encapsulating drugs and releasing them in a controlled manner.
Efectos Bioquímicos Y Fisiológicos
Studies have reported that 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- has low toxicity and does not cause significant biochemical or physiological effects in vitro. However, more studies are needed to determine the long-term effects of this compound in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- in lab experiments include its low toxicity, potential anticancer activity, and ability to encapsulate and release drugs in a controlled manner. However, the limitations of using this compound in lab experiments include its limited solubility in water and potential for degradation over time.
Direcciones Futuras
There are several future directions for the study of 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)-. These include:
1. Further studies to understand the mechanism of action of this compound and its potential applications in medicinal chemistry.
2. Development of new drug delivery systems using 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)-.
3. Study of the potential environmental applications of this compound, including its ability to remove heavy metals from water.
4. Development of new materials using 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)-, including polymers and coatings.
5. Further studies to determine the long-term effects of this compound in vivo.
Conclusion
In conclusion, 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- is a chemical compound that has shown promising results in scientific research for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications.
Aplicaciones Científicas De Investigación
1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to inhibit the growth of cancer cells. 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- has also been studied for its potential application as a drug delivery system due to its ability to encapsulate and release drugs in a controlled manner. In material science, this compound has been studied for its potential application in the development of new materials, including polymers and coatings. In environmental science, 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- has been studied for its ability to remove heavy metals from water.
Propiedades
Número CAS |
125025-92-5 |
|---|---|
Nombre del producto |
1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- |
Fórmula molecular |
C15H16ClN3O3 |
Peso molecular |
321.76 g/mol |
Nombre IUPAC |
2-chloro-4-(oxiran-2-ylmethoxy)-6-(2,4,6-trimethylphenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C15H16ClN3O3/c1-8-4-9(2)12(10(3)5-8)22-15-18-13(16)17-14(19-15)21-7-11-6-20-11/h4-5,11H,6-7H2,1-3H3 |
Clave InChI |
YHFMAXJNKLYVON-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=NC(=N2)OCC3CO3)Cl)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)OC2=NC(=NC(=N2)OCC3CO3)Cl)C |
Otros números CAS |
125025-92-5 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

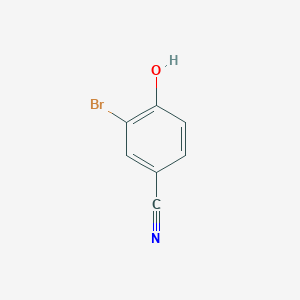

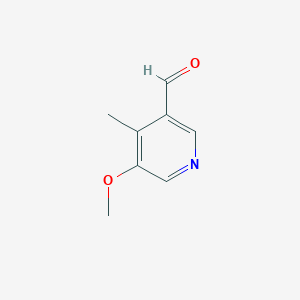

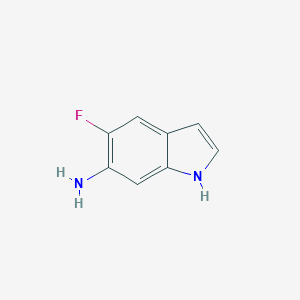
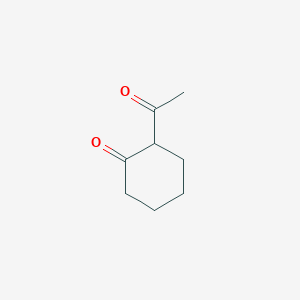
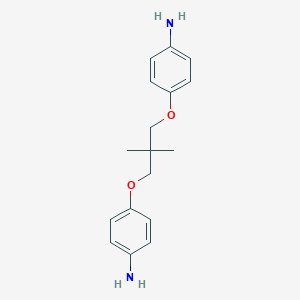
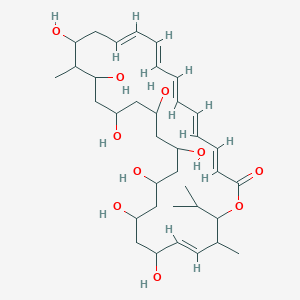
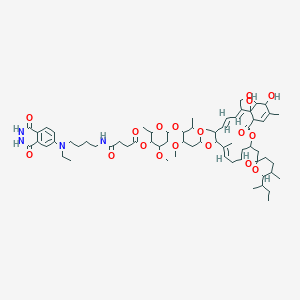
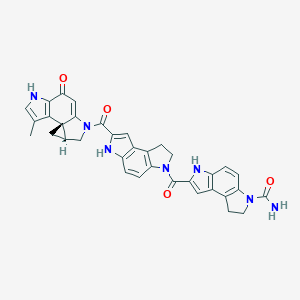
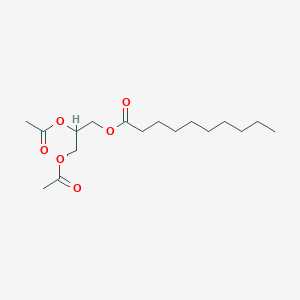
![2-Ethyl-1H-imidazo[4,5-f]quinoxaline](/img/structure/B56853.png)
